molecular formula C15H11NO2 B13107532 Acridine-9-acetic acid

Acridine-9-acetic acid

Cat. No.: B13107532
M. Wt: 237.25 g/mol
InChI Key: QTKFSQNJSBQUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of acridine-9-acetic acid typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Acridine-9-acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include dichromate, acetic acid, chloroform, and alkyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of acridine-9-acetic acid involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Acridine derivatives can also inhibit enzymes such as topoisomerase and telomerase, further contributing to their anticancer properties .

Comparison with Similar Compounds

Acridine-9-acetic acid can be compared with other acridine derivatives such as:

These compounds share similar mechanisms of action but differ in their specific molecular structures and biological activities, highlighting the uniqueness of this compound in its specific applications and properties.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-acridin-9-ylacetic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2,(H,17,18)

InChI Key

QTKFSQNJSBQUPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC(=O)O

Origin of Product

United States

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